1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine
CAS No.: 1082942-54-8
Cat. No.: VC8405781
Molecular Formula: C15H22ClN3
Molecular Weight: 279.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082942-54-8 |
|---|---|
| Molecular Formula | C15H22ClN3 |
| Molecular Weight | 279.81 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-4-piperidin-4-ylpiperazine |
| Standard InChI | InChI=1S/C15H22ClN3/c16-13-2-1-3-15(12-13)19-10-8-18(9-11-19)14-4-6-17-7-5-14/h1-3,12,14,17H,4-11H2 |
| Standard InChI Key | KVHQGRLDFUYUIC-UHFFFAOYSA-N |
| SMILES | C1CNCCC1N2CCN(CC2)C3=CC(=CC=C3)Cl |
| Canonical SMILES | C1CNCCC1N2CCN(CC2)C3=CC(=CC=C3)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a piperazine ring substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a piperidin-4-yl moiety. The piperazine ring adopts a chair conformation, while the piperidinyl group introduces steric bulk and influences binding interactions in biological systems . The chlorine atom at the meta position of the phenyl ring enhances electron withdrawal, potentially affecting reactivity and intermolecular interactions.
Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine
Synthetic Routes and Optimization
Stepwise Synthesis from Diethanolamine
A patented three-step synthesis for 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride provides a foundational approach for adapting to the target compound :
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Step 1: Synthesis of Bis(2-chloroethyl)methylamine Hydrochloride
Diethanolamine reacts with thionyl chloride (SOCl₂) in chloroform to form bis(2-chloroethyl)methylamine hydrochloride. This step involves nucleophilic substitution, with SOCl₂ acting as a chlorinating agent . -
Step 2: Formation of 1-(3-Chlorophenyl)piperazine Hydrochloride
3-Chloroaniline reacts with bis(2-chloroethyl)methylamine hydrochloride in xylene under reflux. The solvent’s high boiling point facilitates cyclization to form the piperazine ring . -
Step 3: Introduction of Piperidin-4-yl Group
To adapt this step for the target compound, 1-(3-chlorophenyl)piperazine hydrochloride would react with a piperidin-4-ylating agent (e.g., 4-chloropiperidine) at 0–10°C in a polar aprotic solvent. Low temperatures minimize side reactions, as seen in analogous syntheses .
Key Reaction Parameters:
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Solvent Selection: Xylene (Step 2) and dichloromethane (Step 3) optimize yield and purity .
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Temperature Control: Step 3 requires strict maintenance of 0–10°C to prevent thermal degradation .
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Purification: Silica gel chromatography or recrystallization ensures high product purity (>95%) .
Pharmacological Profile and Mechanism of Action
Dopamine Transporter (DAT) Affinity
Structural analogs like 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) exhibit extraordinary DAT inhibition (Kᵢ = 0.04 nM), surpassing cocaine’s potency by 10,000-fold . While the target compound replaces the phenethyl group with piperidin-4-yl, its planar nitrogen-rich structure likely retains high DAT affinity. Computational modeling suggests the piperidinyl group may enhance binding through hydrophobic interactions with DAT’s transmembrane domains .
Table 2: Comparative Pharmacological Data for Piperazine Analogs
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